2-chloro-4,5,6-trifluoro-1,3-benzoxazole
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Overview
Description
2-chloro-4,5,6-trifluoro-1,3-benzoxazole is a heterocyclic compound with the molecular formula C7HClF3NO It is a derivative of benzoxazole, characterized by the presence of chlorine and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5,6-trifluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with chlorinated and fluorinated reagents under specific conditions. One common method includes the use of 2-aminophenol as a precursor, which undergoes cyclization with chlorinated and fluorinated reagents to form the benzoxazole ring . The reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5,6-trifluoro-1,3-benzoxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Cycloaddition: It can undergo cycloaddition reactions with azides or other dipolarophiles.
Common Reagents and Conditions
Common reagents used in these reactions include alkali metal fluorides, sulfur, nitrogen, and oxygen nucleophiles. Reaction conditions often involve elevated temperatures and the use of inert organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminated benzoxazole derivatives, while cycloaddition with azides can produce triazole-containing compounds .
Scientific Research Applications
2-chloro-4,5,6-trifluoro-1,3-benzoxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 2-chloro-4,5,6-trifluoro-1,3-benzoxazole exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in various biological pathways . These interactions can lead to the modulation of cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzotrifluoride: A related compound with similar fluorinated and chlorinated substituents.
Oxyfluorfen: Another compound with a trifluoromethyl group and chlorine atom, used as a herbicide.
Uniqueness
2-chloro-4,5,6-trifluoro-1,3-benzoxazole is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
2613382-31-1 |
---|---|
Molecular Formula |
C7HClF3NO |
Molecular Weight |
207.54 g/mol |
IUPAC Name |
2-chloro-4,5,6-trifluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7HClF3NO/c8-7-12-6-3(13-7)1-2(9)4(10)5(6)11/h1H |
InChI Key |
SYUWQUYMNWKBFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)N=C(O2)Cl |
Purity |
95 |
Origin of Product |
United States |
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